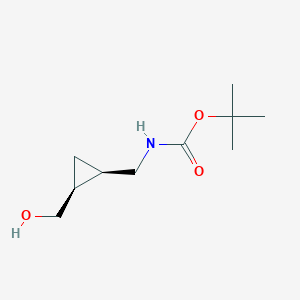

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

Description

tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS: 167255-48-3, Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.26) is a chiral cyclopropane derivative featuring a hydroxymethyl substituent on the cyclopropane ring and a tert-butyl carbamate group attached via a methylene bridge. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-[[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

InChI Key |

KXNPTSIIVCAMOC-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1CO |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the following steps:

Formation of the cyclopropyl ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl ring, which can be carried out using formaldehyde and a suitable base.

Carbamate formation: The final step involves the reaction of the hydroxymethyl cyclopropyl intermediate with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes strategic transformations to generate structurally complex insecticides. Its hydroxymethyl and carbamate groups enable selective modifications:

Spirocyclopropanation Reactions

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate serves as a precursor for spirocyclopropanated derivatives of neonicotinoid insecticides. These reactions typically involve:

-

Ring-opening cross-coupling to integrate the cyclopropane moiety into heterocyclic systems.

-

Nucleophilic substitution at the hydroxymethyl group for functional group interconversion.

For example, it is converted into analogs of Thiacloprid and Imidacloprid , insecticides known for their efficacy against sap-feeding pests .

Formation of Imidacloprid Analogs

Through coupling with nitroguanidine intermediates, the compound yields spirocyclopropanated Imidacloprid analogs. These derivatives maintain the critical nitroimine pharmacophore while introducing conformational constraints .

Five-Membered Ring Spirocyclic Derivatives

Reaction with 3,5-dichlorophenyl isocyanate generates 4-(3,5-Dichlorophenyl)-N-isopropyl-5-oxo-4,6-diazaspiro[2.4]heptane-6-carboxamide , a compound with potential fungicidal activity .

Mechanistic Insights

-

Steric Effects : The cyclopropane ring imposes spatial constraints, influencing regioselectivity in coupling reactions.

-

Carbamate Stability : The tert-butyl carbamate group acts as a protecting group, remaining intact under mild reaction conditions but cleavable under strong acidic or basic environments.

Research Findings

Studies highlight the compound’s role in improving insecticidal activity through spirocyclopropanation, which enhances binding affinity to nicotinic acetylcholine receptors in pests . Comparative analyses show that derivatives retain efficacy while potentially mitigating resistance development in target species.

This compound’s reactivity underscores its importance in designing conformationally restricted bioactive molecules, offering avenues for developing next-generation agrochemicals with optimized properties.

Scientific Research Applications

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound with a molecular formula of . It has a molecular weight of approximately 201.26 g/mol . This compound belongs to the class of carbamates and has potential applications in medicinal chemistry and organic synthesis.

Synonyms: Several synonyms exist for this compound, including rel-tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate , TERT-BUTYL N-{[2-(HYDROXYMETHYL)CYCLOPROPYL]METHYL}CARBAMATE , and tert-butyl cis-N-[[(1S, 2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate .

Potential Applications

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate exhibits significant biological activity and has been investigated for its potential effects on cellular processes, possibly influencing various molecular pathways. Preliminary studies suggest it may have applications in treating diseases such as cancer and infections, although detailed mechanisms of action are still under investigation.

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has various applications:

- Medicinal Chemistry: Due to its chemical properties and biological activities, this compound is used in medicinal chemistry.

- Organic Synthesis: This compound's chemical reactions make it versatile in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Backbones

The following compounds share the cyclopropane core but differ in substituents and functional groups, leading to distinct properties:

Key Observations:

- Substituent Effects: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., biphenyl in ). This increases solubility in polar solvents, making it advantageous for aqueous-phase reactions.

- Stereochemical Influence : The (1R,2S) configuration ensures specific spatial orientation, which is absent in racemic mixtures like the α-bromo nitroalkane intermediate in .

- Functional Group Diversity : Compounds with electron-withdrawing groups (e.g., fluorine in ) exhibit altered reactivity in nucleophilic substitutions, while ester derivatives (e.g., ) serve as prodrugs with improved membrane permeability.

Biological Activity

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate, also known as a carbamate derivative, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 229.32 g/mol

It is known to cause skin and eye irritation, as indicated by its hazard classifications (H315 and H319) .

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .

- Neuroprotective Effects : Some studies have shown that related compounds can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress in astrocytes. Specifically:

- Cell Viability : When astrocytes were treated with Aβ 1-42 peptide, a significant decrease in cell viability was observed. However, co-treatment with the compound improved cell viability from 43.78% to 62.98% .

- Cytokine Production : The compound reduced TNF-α production in treated astrocytes, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo evaluations have been less conclusive:

- Scopolamine Model : In models of scopolamine-induced cognitive impairment, the compound showed no significant improvement in cognitive functions compared to established treatments like galantamine. This suggests that while it may have protective effects in vitro, its efficacy in complex biological systems may be limited .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR):

| Compound | Biological Activity | Mechanism |

|---|---|---|

| M4 (related compound) | Moderate neuroprotection | AChE inhibition; reduction of TNF-α |

| Galantamine | Strong neuroprotection | AChE inhibition; enhances cholinergic activity |

| This compound | Moderate protection | Limited AChE inhibition; reduced cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.